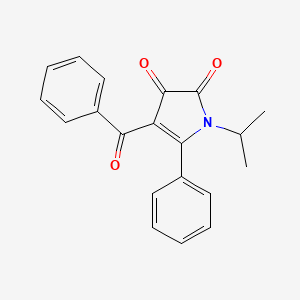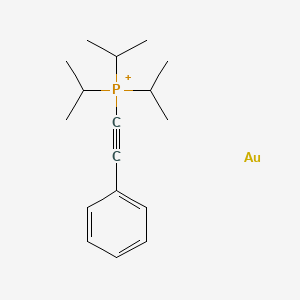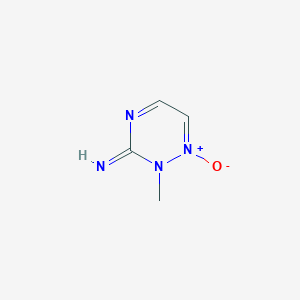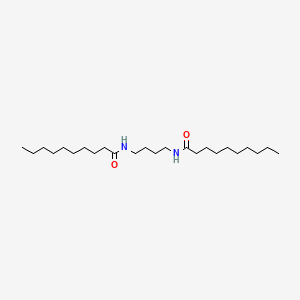![molecular formula C15H24 B14370213 2,4-Di-tert-butylbicyclo[4.1.0]hepta-2,4-diene CAS No. 94516-89-9](/img/structure/B14370213.png)
2,4-Di-tert-butylbicyclo[4.1.0]hepta-2,4-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Di-tert-butylbicyclo[4.1.0]hepta-2,4-diene is a unique organic compound characterized by its bicyclic structure. This compound is notable for its stability and the presence of two tert-butyl groups, which contribute to its steric hindrance and influence its chemical reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Di-tert-butylbicyclo[4.1.0]hepta-2,4-diene typically involves the reaction of cycloheptatriene with tert-butyl chloride in the presence of a strong base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure the quality of the final product.
化学反応の分析
Types of Reactions
2,4-Di-tert-butylbicyclo[4.1.0]hepta-2,4-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur at the tert-butyl groups, where reagents such as halogens or sulfonyl chlorides can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens or sulfonyl chlorides under mild conditions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or sulfonylated derivatives.
科学的研究の応用
2,4-Di-tert-butylbicyclo[4.1.0]hepta-2,4-diene has several applications in scientific research:
Chemistry: Used as a model compound to study steric effects and reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
作用機序
The mechanism of action of 2,4-Di-tert-butylbicyclo[4.1.0]hepta-2,4-diene involves its interaction with molecular targets through steric hindrance and electronic effects. The tert-butyl groups create a bulky environment that influences the compound’s reactivity and interaction with other molecules. The pathways involved include electrophilic and nucleophilic reactions, where the compound can act as a substrate or inhibitor depending on the context.
類似化合物との比較
Similar Compounds
1,3,5,7-Tetra-tert-butylbicyclo[4.1.0]hepta-2,4-diene: Similar in structure but with additional tert-butyl groups, leading to different steric and electronic properties.
2,4-Di-tert-butylphenol: Shares the tert-butyl groups but has a different core structure, resulting in distinct chemical behavior.
Uniqueness
2,4-Di-tert-butylbicyclo[410]hepta-2,4-diene is unique due to its bicyclic structure and the specific positioning of the tert-butyl groups
特性
CAS番号 |
94516-89-9 |
|---|---|
分子式 |
C15H24 |
分子量 |
204.35 g/mol |
IUPAC名 |
2,4-ditert-butylbicyclo[4.1.0]hepta-2,4-diene |
InChI |
InChI=1S/C15H24/c1-14(2,3)11-7-10-8-12(10)13(9-11)15(4,5)6/h7,9-10,12H,8H2,1-6H3 |
InChIキー |
XUCSRGUMKVPMRT-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC2CC2C(=C1)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1S,2S)-2-Hydroxycyclohexyl]acetaldehyde](/img/structure/B14370133.png)
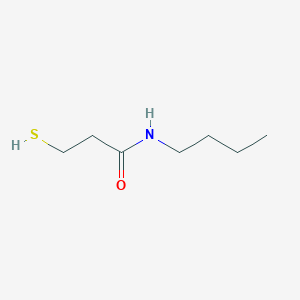

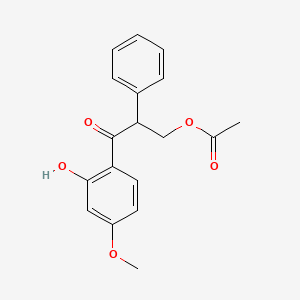
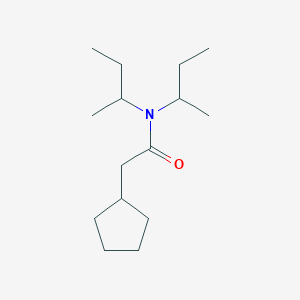
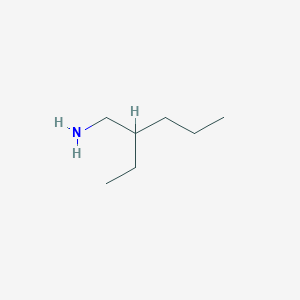
![3-Buten-2-one, 4-[methyl(phenylmethyl)amino]-, (E)-](/img/structure/B14370160.png)
![2-(Morpholin-4-yl)-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine](/img/structure/B14370174.png)
